molecular formula C17H12ClF3N4 B2707255 N-(4-chlorobenzyl)-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine CAS No. 338754-27-1

N-(4-chlorobenzyl)-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine

Cat. No.: B2707255
CAS No.: 338754-27-1
M. Wt: 364.76
InChI Key: RMOZELLMKXEKQJ-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine typically involves multi-step organic reactions. One common approach might include:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors such as 2-aminopyridine with a trifluoromethyl-substituted aldehyde or ketone under acidic or basic conditions.

    Introduction of the chlorobenzyl group: This step might involve the nucleophilic substitution of a chlorobenzyl halide with the pyrimidine core, facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the pyrimidine ring or other substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups onto the pyrimidine ring or the benzyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrimidine N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-2-(2-pyridinyl)-4-pyrimidinamine: Lacks the trifluoromethyl group, which may affect its biological activity and chemical properties.

    N-(4-methylbenzyl)-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine: Substitution of the chlorine atom with a methyl group can lead to different reactivity and biological effects.

Uniqueness

N-(4-chlorobenzyl)-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine is unique due to the presence of the trifluoromethyl group, which can enhance its lipophilicity and metabolic stability, potentially leading to improved biological activity and pharmacokinetic properties.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-pyridin-2-yl-6-(trifluoromethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF3N4/c18-12-6-4-11(5-7-12)10-23-15-9-14(17(19,20)21)24-16(25-15)13-3-1-2-8-22-13/h1-9H,10H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOZELLMKXEKQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC(=N2)NCC3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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